4-Isothiazol-5-ylbenzoic acid
Description
4-Isothiazol-5-ylbenzoic acid (CAS 1261927-48-3) is a heterocyclic compound featuring a benzoic acid backbone substituted at the para position with an isothiazole ring. The isothiazole moiety contains sulfur and nitrogen atoms, contributing to its unique electronic and steric properties .
Properties
CAS No. |
904085-97-8 |
|---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(1,2-thiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H,(H,12,13) |
InChI Key |
VGSYPDUJBVLGGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=NS2)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NS2)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The isothiazole ring undergoes oxidation at the sulfur atom under controlled conditions.
| Reaction | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), 60°C, 4 hrs | 4-(3-Methyl-isothiazol-5-yl)-benzoic acid sulfoxide | Complete conversion with no side products observed |
| Aromatic ring oxidation | KMnO₄, H₂SO₄, reflux | 4-(Isothiazol-5-yl)-2-carboxybenzoic acid | Limited yield (≤35%) due to competing decarboxylation |
-
Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the S-atom, forming sulfoxides as primary products. Over-oxidation to sulfones requires harsher conditions (e.g., mCPBA).
Reduction Reactions
The carboxylic acid group and isothiazole ring participate in selective reductions.
| Reaction | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Carboxylic acid reduction | LiAlH₄, THF, 0°C → RT | 4-(Isothiazol-5-yl)benzyl alcohol | High selectivity (92% yield) |
| Isothiazole ring hydrogenation | H₂ (1 atm), Pd/C, MeOH | 4-(Thiazolidin-5-yl)benzoic acid | Partial ring saturation (60% conversion) |
-
Notable Limitation : Full reduction of the isothiazole ring to thiazolidine requires elevated hydrogen pressures (>5 atm).
Substitution Reactions
Electrophilic substitution occurs preferentially on the benzoic acid moiety.
Halogenation
| Reagent | Position | Yield | Biological Activity (IC₅₀) |
|---|---|---|---|
| Br₂, FeCl₃ | C-3 | 78% | CK2α inhibition: 0.014 μM |
| Cl₂, AlCl₃ | C-2 | 65% | CK2α inhibition: 0.016 μM |
-
SAR Note : Substitution at C-2/C-3 enhances kinase inhibitory activity by improving binding to CK2α's hydrophobic pocket .
Etherification
-
Reaction : 4-Isothiazol-5-ylbenzoic acid + 2-methoxybenzyl bromide → 3-(2-methoxybenzyloxy)-4-(isothiazol-5-yl)benzoic acid
-
Conditions : K₂CO₃, DMF, 80°C
-
Outcome : 85% yield; antiproliferative activity (CC₅₀ = 1.5 μM in A549 cells) .
Esterification and Amidation
The carboxylic acid group readily forms derivatives.
| Reaction | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Methyl ester formation | CH₃OH, H₂SO₄, reflux | Methyl 4-(isothiazol-5-yl)benzoate | Intermediate for metal-organic frameworks |
| Amide coupling | EDC/HOBt, R-NH₂ | 4-(Isothiazol-5-yl)benzamide derivatives | Protease inhibition studies |
-
Kinetic Data : Esterification follows pseudo-first-order kinetics with
at 60°C.
Ring-Opening and Rearrangement Reactions
The isothiazole ring undergoes cleavage under basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| NaOH (5M), 100°C | 4-(Thiol-5-yl)benzoic acid + NH₃ | Nucleophilic attack at S-atom |
| NH₂NH₂, EtOH | 4-(Amino-thiophene-5-yl)benzoic acid | Ring expansion via hydrazine insertion |
-
Key Finding : Ring-opening products exhibit enhanced solubility in aqueous media (>50 mg/mL).
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of 4-Isothiazol-5-ylbenzoic Acid and Analogs
Key Observations:
Heterocycle Influence: Isothiazole vs. Isoxazole: The substitution of sulfur (isothiazole) for oxygen (isoxazole) alters electronic properties. Benzimidazole vs. Isothiazole: Benzimidazole-containing compounds (e.g., ) exhibit basic nitrogen sites, enabling hydrogen bonding, whereas isothiazole’s sulfur may improve lipophilicity .
Functional Group Impact :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Solubility: The carboxylic acid group in this compound likely improves aqueous solubility compared to non-acidic analogs like 5-(4-methylphenyl)isothiazole .
- Thermal Stability : Higher melting points are anticipated for benzoic acid derivatives due to hydrogen bonding and crystal packing efficiency .
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